Diallyldimethylammonium chloride

Copolymerization Kinetics Reactivity Ratios Polyelectrolyte Synthesis

Select DADMAC for unmatched long-term hydrolytic stability derived from its unique pyrrolidinium backbone, not just simple cationics. Its cyclopolymerization enables 50% higher charge density (0.3 C/m²) vs. poly(vinylamine), maximizing flocculation in dual-polymer systems. For industrial CPAM production, our 65% high-purity monomer ensures optimal copolymer composition—mitigate the 60-fold reactivity ratio gap with acrylamide via fed-batch protocols. Ideal for water treatment, paper retention, and textile cationization seeking permanent electrostatic performance.

Molecular Formula C8H16ClN
Molecular Weight 161.67 g/mol
CAS No. 7398-69-8
Cat. No. B1216736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiallyldimethylammonium chloride
CAS7398-69-8
SynonymsDADMAC compound
diallyldimethylammonium chloride
Molecular FormulaC8H16ClN
Molecular Weight161.67 g/mol
Structural Identifiers
SMILESC[N+](C)(CC=C)CC=C.[Cl-]
InChIInChI=1S/C8H16N.ClH/c1-5-7-9(3,4)8-6-2;/h5-6H,1-2,7-8H2,3-4H3;1H/q+1;/p-1
InChIKeyGQOKIYDTHHZSCJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / 1 l / 2.5 l / 3 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMiscible /Estimated/

Structure & Identifiers


Interactive Chemical Structure Model





Diallyldimethylammonium Chloride (CAS 7398-69-8): A High Charge Density Cationic Monomer for Industrial Polymer Synthesis


Diallyldimethylammonium chloride (DADMAC, CAS 7398-69-8) is a water-soluble quaternary ammonium cationic monomer characterized by its diallyl structure that enables cyclopolymerization to form linear, water-soluble polyelectrolytes with pyrrolidinium rings in the polymer backbone [1]. DADMAC is commercially supplied primarily as an aqueous solution at 60% or 65% active content, exhibiting a density of approximately 1.036-1.04 g/mL at 20-25°C and existing as a colorless to pale yellow clear liquid . The monomer is non-flammable, stable at ambient temperature, and resistant to hydrolysis [2]. Its polymers and copolymers, particularly polyDADMAC, serve as cationic flocculants and coagulants in water treatment, papermaking, textile finishing, and personal care formulations [3].

Why Generic Substitution of Diallyldimethylammonium Chloride Fails in Cationic Polymer Synthesis


DADMAC cannot be simply interchanged with other commercially available cationic monomers due to fundamental differences in polymerization kinetics, molecular architecture, and resulting polymer properties. The diallyl structure of DADMAC dictates a unique cyclopolymerization mechanism that produces a pyrrolidinium-containing backbone with distinct charge density, chain flexibility, and stability profiles compared to vinyl or (meth)acrylate-based cationic monomers [1]. Critically, reactivity ratios for DADMAC in copolymerization with acrylamide are approximately 0.12 (DADMAC) versus 7.09 (acrylamide), demonstrating that DADMAC is significantly less reactive and exhibits strong composition drift during batch copolymerization [2]. Furthermore, despite bearing only one cationic charge per monomer unit, DADMAC displays lower reactivity than double-charged analogs, indicating that radical location and steric factors dominate over charge density in determining monomer incorporation behavior [3]. Substitution without accounting for these kinetic disparities results in copolymers with different charge distributions, molecular weights, and performance characteristics.

Quantitative Differentiation Evidence for Diallyldimethylammonium Chloride Versus Comparator Cationic Monomers


Reactivity Ratio Differentiation: DADMAC vs. Acrylamide in Copolymerization Kinetics

In aqueous free-radical copolymerization with acrylamide (AAm) at 50°C, DADMAC exhibits a dramatically lower reactivity ratio compared to acrylamide. The reactivity ratio for DADMAC (r_DADMAC) was determined to be 0.1216 ± 0.0301, while that for acrylamide (r_AAm) was 7.0855 ± 1.3963 using the Mao-Huglin method [1]. This nearly 60-fold difference in reactivity ratios indicates that acrylamide is preferentially incorporated into the copolymer chain, while DADMAC incorporation is sluggish and occurs primarily later in the reaction. The extended Kelen-Tudos method yielded consistent values of 0.1201 ± 0.0437 for DADMAC and 6.9458 ± 2.0113 for AAm [1]. This kinetic disparity necessitates semi-batch or fed-batch polymerization strategies to achieve uniform copolymer composition, distinguishing DADMAC from more reactive cationic monomers like acryloyloxyethyltrimethylammonium chloride (Q, DMAEA-Q) which copolymerize more evenly with acrylamide [2].

Copolymerization Kinetics Reactivity Ratios Polyelectrolyte Synthesis

Charge Density Independent Reactivity: DADMAC vs. Double-Charged Monomer (di-M)

In a systematic comparison of cationic monomer reactivity, DADMAC was copolymerized alongside 1,3-bis(N,N,N-trimethylammonium)-2-propylmethacrylate dichloride (di-M, a double-charged monomer) with common comonomers [1]. Despite di-M bearing twice the cationic charge per monomer unit, DADMAC—which possesses only one cationic charge and a 4-fold longer monomer unit length per charge—exhibited substantially lower reactivity than di-M [1]. This counterintuitive result demonstrates that radical stability and steric factors associated with the diallyl structure dominate over electrostatic charge density in governing monomer incorporation kinetics. The location of the growing radical on the diallyl moiety creates a less reactive propagating species compared to the methacrylate-based radical in di-M [1]. Additionally, when comparing DADMAC to acryloyloxyethyltrimethylammonium chloride (Q), the latter exhibits higher reactivity due to its acrylate functionality, confirming that the diallyl structure fundamentally alters polymerization behavior independent of charge considerations [2].

Monomer Reactivity Charge Density Radical Polymerization

Copolymer Conversion Efficiency: DADMAC vs. Acrylamide in Lignin-Based Terpolymer Systems

In the in situ copolymerization of kraft lignin, acrylamide (AM), and DADMAC, the maximum monomer conversions achieved under optimized conditions (molar ratio lignin:AM:DADMAC = 1:5.5:2.4, pH 2, 85°C) were 96% for AM but only 68% for DADMAC [1]. This 28 percentage point difference in conversion efficiency reflects the inherent lower reactivity of the diallyl monomer compared to the acrylamide moiety. The activation energy for lignin-AM copolymerization was determined to be 65.7 kJ/mol, while lignin-DADMAC copolymerization required 69.3 kJ/mol, indicating a modestly higher energy barrier for DADMAC incorporation [1]. The study further demonstrated that AM participation was essential for effectively polymerizing DADMAC onto lignin, as the lower steric hindrance of AM facilitates bridging between the bulky lignin macromolecules and the DADMAC monomer units [1].

Biopolymer Modification Conversion Efficiency Lignin Copolymerization

Coagulant Performance Comparison: PolyDADMAC vs. Polyamine in Hybrid Flocculation Systems

In a comparative evaluation of organic coagulants for municipal wastewater treatment and activated sludge dewatering, polyDADMAC demonstrated superior performance over polyamine in hybrid coagulation-flocculation systems [1]. Specifically, the combination of polyDADMAC with high molecular weight polyacrylamide (PAM) yielded the best solid-liquid separation efficiency and the largest floc sizes among tested hybrid systems [1]. In contrast, polyamine coagulants, while effective in certain applications, showed lower overall performance when integrated with PAM in hybrid configurations [1]. In dual-polymer treatment of oil sands tailings, polyDADMAC (low molecular weight) combined with high molecular weight cationic or anionic PAM achieved superior dewatering performance compared to either polymer used alone, with maximum performance occurring at dosages that achieved near charge neutralization of the tailings system [2].

Water Treatment Coagulation Flocculation Dewatering

Charge Density and Polyelectrolyte Adlayer Comparison: PolyDADMAC vs. Alternative Cationic Polymers

Measurements of polymer adlayer charge densities revealed that poly(diallyldimethylammonium chloride) (polyDADMAC) achieves approximately 0.3 C m⁻², which is 50% higher than the charge densities observed for poly(vinylamine) hydrochloride, poly-L-lysine, and poly-L-arginine, each of which measures approximately 0.2 C m⁻² [1]. This elevated charge density in polyDADMAC adlayers contributes to stronger electrostatic interactions in polyelectrolyte multilayer assemblies and enhanced substrate binding. In a separate systematic investigation comparing polycation charge density effects on polyelectrolyte multilayer membrane formation, PDADMAC (100% charge density) was benchmarked against P(AM-co-DADMAC) copolymer (32% charge density), enabling precise tuning of membrane properties through charge density modulation [2].

Polyelectrolyte Multilayers Charge Density Surface Modification

Chemical Stability and Economic Viability: DADMAC vs. Ester-Containing Cationic Monomers

DADMAC is supplied commercially in two standard aqueous solution concentrations: 60% and 65% active content, with specifications including pH 5-7 and color <50 Hazen units [1]. The monomer is characterized by good chemical stability at ambient temperature, resistance to hydrolysis, non-flammability, and low skin irritation potential [2][3]. In contrast, (meth)acrylate-based cationic monomers such as acryloyloxyethyltrimethylammonium chloride (DMAEA-Q) and methacryloyloxyethyltrimethylammonium chloride (DMC) contain ester linkages that are susceptible to hydrolysis under acidic or alkaline conditions, particularly at elevated temperatures. A comprehensive 2022 review confirmed that DADMAC's combination of good chemical stability, facile synthesis, low toxicity, high availability, and low cost makes it a particularly attractive monomer for cationic polymer synthesis on both bench-top and industrial scales [4]. The global PolyDADMAC market was valued at approximately USD 231-260 million in 2024 with projected CAGR of 3.0-3.2% through 2031-2032, reflecting sustained industrial demand [5].

Monomer Stability Cost Efficiency Industrial Production

Evidence-Based Application Scenarios for Diallyldimethylammonium Chloride (DADMAC) Selection


Cationic Polyacrylamide Production Requiring Uniform Charge Distribution

Industrial manufacturers producing cationic polyacrylamide (CPAM) flocculants must implement semi-batch or fed-batch polymerization strategies when using DADMAC as the cationic comonomer. The nearly 60-fold reactivity ratio difference between acrylamide (r ≈ 7.09) and DADMAC (r ≈ 0.12) necessitates continuous DADMAC feeding to maintain a constant comonomer ratio and achieve uniform copolymer composition [1]. This scenario justifies DADMAC selection specifically when the target application requires the unique pyrrolidinium backbone structure for long-term hydrolytic stability, rather than simply seeking cationic charge incorporation.

Dual-Polymer Water Treatment Systems Targeting Enhanced Dewatering Performance

Water treatment facilities and industrial wastewater operations seeking to optimize solid-liquid separation should select polyDADMAC as the primary organic coagulant in dual-polymer systems. Evidence demonstrates that polyDADMAC combined with high molecular weight polyacrylamide (PAM) achieves superior separation efficiency and generates larger flocs compared to polyamine-based hybrid systems [2]. In oil sands tailings treatment, the polyDADMAC-PAM dual-polymer approach yields maximal dewatering performance at dosages achieving near charge neutralization [3]. This scenario applies to sludge dewatering, tailings management, and municipal wastewater clarification where enhanced flocculation kinetics and reduced residual solids are critical performance metrics.

Lignin-Based Biopolymer Functionalization for Sustainable Materials

Researchers and industrial developers synthesizing lignin-based cationic polymers must account for DADMAC's lower incorporation efficiency (68% maximum conversion) compared to acrylamide (96% maximum conversion) when designing reaction protocols [4]. The activation energy for lignin-DADMAC copolymerization (69.3 kJ/mol) exceeds that for lignin-AM (65.7 kJ/mol), requiring elevated temperatures or extended reaction times for complete DADMAC incorporation [4]. This scenario applies to bio-based flocculant development, sustainable papermaking additives, and valorization of kraft lignin byproducts where permanent cationic functionality is required on renewable polymer backbones.

High Charge Density Polyelectrolyte Multilayer and Surface Modification

Applications requiring maximum electrostatic binding strength—including layer-by-layer assembly of polyelectrolyte multilayers, paper retention aid systems, and textile cationization—benefit from polyDADMAC's 50% higher adlayer charge density (0.3 C m⁻²) relative to alternative cationic polymers such as poly(vinylamine) hydrochloride and poly-L-lysine (0.2 C m⁻²) [5]. This elevated charge density enables stronger substrate adhesion and more efficient charge neutralization per unit polymer mass. In cotton cationization for salt-free reactive dyeing, DADMAC grafting demonstrably improves dye uptake and color depth compared to conventional salt-requiring processes [6].

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